4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde
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Overview
Description
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde is a complex organic compound with the molecular formula C60H36O6 and a molecular weight of 852.94 g/mol . This compound is characterized by its unique structure, which includes a triphenylene core substituted with six benzaldehyde groups. It is primarily used in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde typically involves the reaction of triphenylene derivatives with formyl-substituted benzene compounds. One common method includes the use of 2,3,6,7,10,11-hexakis(4-formylphenyl)triphenylene as a precursor . The reaction conditions often involve the use of solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at temperatures ranging from 2°C to 8°C under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde is primarily related to its ability to form stable covalent bonds with other molecules. This property makes it an excellent candidate for the synthesis of COFs and other materials that require precise molecular architecture . The compound’s molecular targets and pathways are largely dependent on its application, such as interacting with specific receptors or enzymes in biological systems or facilitating catalytic reactions in industrial processes .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: A precursor in the synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde.
2,3,6,7,10,11-Hexahydroxytriphenylene: Another triphenylene derivative with hydroxyl groups instead of formyl groups.
Uniqueness
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde is unique due to its multiple formyl groups, which provide versatile sites for further chemical modifications. This makes it particularly valuable in the synthesis of COFs and other advanced materials that require precise and stable molecular structures .
Properties
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-formylphenyl)triphenylen-2-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36O6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-36H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKDNNMSUIILDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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